4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile
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Overview
Description
4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran and a base such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
- 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Uniqueness
4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c1-5(8(9,10)11)7-6(2-12)3-13-4-14-7/h3-5H,1H3 |
InChI Key |
CEMXVTAYHFCOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=C1C#N)C(F)(F)F |
Origin of Product |
United States |
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